5-Dodecanoylaminoflorescein di-b-D-galactopyranoside
Description
5-Dodecanoylaminoflorescein di-b-D-galactopyranoside (C12FDG) is a lipophilic, fluorogenic substrate widely used to detect β-galactosidase activity, particularly senescence-associated β-galactosidase (SA-β-gal) at pH 6.0 . Its structure includes a fluorescein core linked to two β-D-galactopyranoside moieties and a dodecanoyl (C12) chain, enabling passive diffusion across cell membranes without requiring membrane disruption . Upon cleavage by β-galactosidase, the non-fluorescent C12FDG releases fluorescein, emitting green fluorescence (Ex/Em: 497/518 nm) . This property makes it ideal for flow cytometry, microscopy, and in vivo studies of cellular senescence in tissues like bone marrow, thymus, and tumors .
C12FDG is typically used with lysosomal alkalinizing agents (e.g., bafilomycin A1) to enhance cytosolic β-galactosidase activity in senescent cells . Its stability at -20°C and high purity (>95%) ensure reproducibility in research .
Properties
IUPAC Name |
N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIWIQKBDGZFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N6-Ethenoadenine can be synthesized through several methods:
Reaction with Chloroacetaldehyde: Adenine reacts with chloroacetaldehyde to form N6-Ethenoadenine.
Reaction with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU): This reaction also produces N6-Ethenoadenine.
Cyclisation of N6-hydroxyethyladenine: This method involves cyclisation with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in a tetrahydrofuran (THF)/acetonitrile (MeCN) solvent or by reacting with thionyl chloride (SOCl2).
Chemical Reactions Analysis
Hydrolysis Reaction by β-Galactosidase
C12FDG undergoes enzymatic hydrolysis catalyzed by β-galactosidase, a reaction critical for its function as a reporter substrate.
Reaction Mechanism
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Step 1 : Cleavage of the first β-D-galactopyranoside group yields 5-dodecanoylaminofluorescein monogalactoside (C12FMG) .
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Step 2 : Removal of the second galactose moiety produces 5-dodecanoylaminofluorescein (C12F) , a highly fluorescent compound .
| Reaction Step | Substrate | Product | Fluorescence Activation |
|---|---|---|---|
| Initial Hydrolysis | C12FDG | C12FMG | Non-fluorescent → Weak fluorescence |
| Final Hydrolysis | C12FMG | C12F | Strong fluorescence (Ex/Em = 490–497 nm / 514–518 nm) |
The dodecanoyl (C12) chain enhances cellular retention of the fluorescent product by anchoring it to lipid membranes .
Enzymatic Specificity and Kinetics
β-Galactosidase exhibits high specificity for the galactose moiety but tolerates modifications at the C6 position (e.g., dodecanoylamino group) .
Key Kinetic Parameters
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Turnover Rate : Slower than simpler substrates like ONPG (o-nitrophenyl β-D-galactopyranoside) but compensates with higher sensitivity due to fluorescence amplification .
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Detection Limit : Fluorescence-based assays using C12FDG are 100–1,000x more sensitive than chromogenic or radioisotope methods .
| Substrate | (μM) | (μmol/min/mg) | Sensitivity |
|---|---|---|---|
| C12FDG | 15–25* | 0.05–0.1* | ~1 pM |
| FDG | 10–20 | 0.1–0.3 | ~10 pM |
| ONPG | 50–100 | 10–15 | ~1 μM |
*Estimated from comparative studies .
Comparative Analysis with Analogous Substrates
C12FDG’s lipophilicity distinguishes it from other β-galactosidase substrates:
| Substrate | Structure | Key Feature | Cellular Retention |
|---|---|---|---|
| C12FDG | Lipophilic fluorescein + 2 galactose | High membrane retention | Excellent |
| FDG | Non-lipophilic fluorescein + 2 galactose | Rapid leakage from cells | Poor |
| X-Gal | Chromogenic indole derivative | Requires fixation for histochemistry | N/A |
Research Findings and Limitations
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Advantages :
-
Limitations :
C12FDG’s chemical reactions underpin its utility as a premier tool for β-galactosidase detection. Its two-step hydrolysis mechanism, combined with enhanced cellular retention, provides unmatched sensitivity in live-cell and in vivo applications. Future refinements may focus on reducing background activity and improving solubility for broader experimental use.
Scientific Research Applications
N6-Ethenoadenine has several scientific research applications:
Mutagenesis Studies: It is used to study the mutagenic properties of DNA adducts and their role in cancer.
DNA Repair Mechanisms: It helps in understanding the base excision repair (BER) and direct reversal repair (DRR) pathways.
Biotechnology: Modified nucleosides like N6-Ethenoadenine are used in developing DNA-based probes and modulators of gene expression.
Mechanism of Action
N6-Ethenoadenine exerts its effects by forming DNA adducts that can lead to mutations. These adducts are recognized and repaired by DNA repair enzymes such as AlkB, ALKBH2, and ALKBH3 . The repair process involves the excision and replacement of the modified nucleobase through cleavage of the glycosidic bond by a glycosylase .
Comparison with Similar Compounds
Table 1: Key Features of C12FDG and Analogous Substrates
Mechanism and Specificity
- C12FDG vs. FDG : While both are β-galactosidase substrates, C12FDG’s lipophilicity eliminates the need for cell membrane disruption, unlike FDG, which requires hypotonic loading or electroporation . FDG is better suited for LacZ reporter systems in cultured cells, whereas C12FDG’s retention enables long-term tracking in vivo .
- C12FDG vs. Shorter-Chain Analogs : Substrates with shorter acyl chains (e.g., C8) exhibit reduced cellular retention and slower enzymatic cleavage due to weaker membrane integration .
- Competitive Inhibitors: Phenyl-β-D-galactopyranoside and chloroquine indirectly modulate β-galactosidase activity—phenyl derivatives compete with substrates, while chloroquine alters lysosomal pH . Unlike these inhibitors, C12FDG acts as a substrate, enabling direct activity quantification .
Research Findings
- Sensitivity : C12FDG detects SA-β-gal in as few as 1% senescent cells within heterogeneous populations, outperforming histochemical stains like X-gal .
- Tumor Studies : In multiple myeloma and skin tumors, C12FDG-based assays revealed senescent cell infiltration correlated with NKG2D ligand expression, suggesting immune-evasion mechanisms .
- Limitations : Basal fluorescence in lysosome-rich cells (e.g., macrophages) may require compensation via controls .
Biological Activity
5-Dodecanoylaminoflorescein di-β-D-galactopyranoside, commonly known as C12FDG, is a synthetic compound primarily used as a substrate for the enzyme β-galactosidase. This compound exhibits notable biological activity due to its unique structural properties, which enhance its utility in various biochemical assays.
Chemical Structure and Properties
C12FDG has the molecular formula and a molecular weight of approximately 853.9 g/mol. The compound features a fluorescein moiety linked to two β-D-galactopyranoside units, along with a dodecanoyl (12-carbon) lipophilic group that facilitates cellular uptake and retention .
Key Properties:
- Molecular Weight: 853.9 g/mol
- Fluorescence Excitation/Emission: nm
- CAS Number: 138777-25-0
C12FDG acts as a fluorogenic substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of galactosidic bonds. Upon enzymatic cleavage, C12FDG releases fluorescein, which is highly fluorescent, allowing for real-time monitoring of β-galactosidase activity in live cells. The hydrolysis reaction can be summarized as follows:
This mechanism highlights C12FDG's role in quantifying enzyme expression levels and studying cellular processes such as senescence and apoptosis .
Applications in Research
C12FDG is widely utilized in molecular biology and biochemistry for various applications:
- Detection of β-Galactosidase Activity: It serves as a sensitive indicator for β-galactosidase activity in both live and fixed cells.
- Gene Expression Studies: The fluorescence intensity generated from the enzymatic reaction correlates directly with enzyme expression levels, facilitating quantitative analysis.
- Cellular Localization Studies: The lipophilic nature of C12FDG influences its distribution within cellular membranes, affecting its localization and retention .
Comparative Analysis with Similar Compounds
C12FDG shares similarities with other fluorogenic substrates but possesses unique characteristics due to its lipophilic modification. Below is a comparison with some related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Fluorescein di-β-D-galactopyranoside | Glycoside | Non-lipophilic; less effective in live cell assays |
| 5-Bromo-4-chloroindolyl galactopyranoside | Chromogenic | Less sensitive; requires larger substrate turnover |
| Octadecanoyl aminofluorescein | Lipophilic | Similar lipophilic properties; different fluorophore |
| 5-Dodecanoylamino-4-methylcoumarin di-β-D-galactopyranoside | Glycoside | Combines coumarin fluorescence with galactose |
The unique combination of high sensitivity due to fluorescence and enhanced cellular uptake from its dodecanoyl tail distinguishes C12FDG from these similar compounds .
Case Studies and Research Findings
Several studies have demonstrated the effectiveness of C12FDG in various experimental setups:
- Detection of LacZ-positive Cells:
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Quantitative Analysis of Gene Expression:
- A study highlighted the use of C12FDG to monitor gene expression levels in transgenic models, demonstrating its capability to provide quantitative data on β-galactosidase activity across different tissue types.
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Cellular Senescence Studies:
- Research involving cellular senescence indicated that C12FDG could effectively track changes in β-galactosidase activity associated with aging processes in cultured cells.
Q & A
Q. What is the mechanism of β-galactosidase detection using 5-dodecanoylaminofluorescein di-β-D-galactopyranoside, and how does its lipophilicity enhance tissue penetration?
C12FDG acts as a fluorogenic substrate, where β-galactosidase hydrolyzes the glycosidic bond, releasing fluorescein (detectable at 497/518 nm excitation/emission). Its dodecanoyl chain increases lipophilicity, enabling efficient diffusion into cell membranes and intact tissue sections, unlike hydrophilic analogs . For validation, control experiments with β-gal inhibitors (e.g., phenylethyl β-D-thiogalactopyranoside) are critical to confirm enzymatic specificity .
Q. What synthesis strategies are employed to produce 5-dodecanoylaminofluorescein di-β-D-galactopyranoside with high purity?
Synthesis typically involves glycosylation of fluorescein derivatives with protected β-D-galactopyranosyl donors. Critical steps include:
- Protection/Deprotection : Benzoyl or acetyl groups shield hydroxyls during glycosylation, followed by alkaline deprotection .
- Coupling : Trichloroacetimidate or imidate donors are used for efficient galactose attachment, monitored by TLC/HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity, verified via NMR and mass spectrometry .
Advanced Research Questions
Q. How can researchers optimize C12FDG concentration and incubation time to balance signal intensity and background noise in live-cell imaging?
- Dose Titration : Test 10–100 µM C12FDG in varying cell types, as overexpression systems (e.g., lacZ-transfected cells) may require lower doses .
- Kinetic Profiling : Measure fluorescence every 15–30 minutes to identify peak signal-to-noise ratios. Prolonged incubation (>2 hours) risks nonspecific hydrolysis in acidic lysosomal compartments .
- Counterstaining : Use Hoechst 33342 or DAPI to normalize fluorescence intensity across cell populations .
Q. What experimental controls are essential to distinguish senescence-associated β-gal (SA-β-gal) activity from lysosomal β-gal when using C12FDG?
- pH Specificity : SA-β-gal operates at pH 6.0, while lysosomal β-gal functions at pH 4.5. Perform assays at both pH levels with/without inhibitors (e.g., chloroquine for lysosomal inhibition) .
- Genetic Controls : Use β-gal-knockout cells or siRNA silencing to confirm target specificity .
- Substrate Competition : Co-incubate with non-fluorescent substrates (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) to validate competitive inhibition .
Q. How does tissue heterogeneity affect C12FDG-based β-galactosidase quantification, and what normalization methods are recommended?
- Section Thickness : Standardize tissue sections to 10–20 µm using a cryostat to minimize variability in substrate penetration .
- Endogenous Fluorescence : Acquire baseline fluorescence (pre-incubation) and subtract from post-incubation signals .
- Internal Standards : Co-stain with invariant markers (e.g., collagen autofluorescence in connective tissue) for regional normalization .
Q. What advanced statistical models are suitable for analyzing time-lapse fluorescence data from C12FDG-based assays?
- Compartmental Modeling : Apply Michaelis-Menten kinetics to estimate and for β-gal activity across tissues .
- Nonlinear Regression : Use tools like GraphPad Prism to fit fluorescence curves and calculate hydrolysis rates .
- Machine Learning : Train classifiers to differentiate β-gal-positive regions in heterogeneous samples (e.g., tumor vs. stroma) using pixel-intensity histograms .
Methodological Considerations
- Troubleshooting Low Signal : Increase substrate concentration or use permeabilization agents (e.g., saponin) for dense tissues .
- Avoiding Photobleaching : Limit exposure time and use antifade reagents (e.g., ProLong Diamond) in fixed samples .
- Data Contradictions : Reconcile conflicting results by cross-validating with alternative substrates (e.g., X-gal) and orthogonal assays (e.g., qPCR for β-gal mRNA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
